4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole core, a piperazine ring, and a morpholine sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S2/c23-18-2-1-3-19-20(18)24-22(32-19)26-10-8-25(9-11-26)21(28)16-4-6-17(7-5-16)33(29,30)27-12-14-31-15-13-27/h1-7H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOVRYCOBFGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluorination step can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: This step involves the nucleophilic substitution reaction between the benzothiazole derivative and a piperazine derivative.
Incorporation of the Morpholine Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring using morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction processes by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- **4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole shares structural similarities with other benzothiazole derivatives, such as:
- 2-(4-aminophenyl)benzothiazole
- 2-(4-methylpiperazin-1-yl)benzothiazole
- 4-(morpholine-4-sulfonyl)benzothiazole
Uniqueness
The uniqueness of 4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the morpholine sulfonyl group contributes to its solubility and potential interactions with biological targets.
Biological Activity
The compound 4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antitumor and antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole core, piperazine moiety, and a morpholine sulfonyl group, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies
- In Vitro Studies : The compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM across different cell lines .
- Mechanism of Action : The proposed mechanism involves the compound's ability to intercalate with DNA, disrupting replication and transcription processes. This was supported by studies showing binding affinity to AT-DNA and subsequent inhibition of DNA-dependent enzymes .
Antimicrobial Activity
In addition to its antitumor potential, the compound has also been assessed for antimicrobial properties.
Testing Methods
- Broth Microdilution Assays : The compound was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Results demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is highly influenced by their structural components. Variations in substituents on the benzothiazole ring and piperazine moiety can lead to significant changes in potency.
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 4 | Increases lipophilicity and cellular uptake |
| Morpholine sulfonyl group | Enhances solubility and bioavailability |
| Benzoyl group | Contributes to selective binding to target proteins |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
